4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline
Description
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-10-11-6-2-3-7-12(11)15-13(14-10)16-8-4-5-9-16/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGJQZFBDPROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzylamine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require refluxing in a solvent such as ethanol or methanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of N-alkylated quinazoline derivatives.
Scientific Research Applications
4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinazoline Derivatives
The hydrogenated quinazoline core reduces aromaticity, enhancing conformational flexibility and improving binding to enzyme active sites. For example:
- 2-(4-Chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline (Compound 33) : This derivative, bearing a piperidinylpropoxy chain and chlorophenyl group, demonstrates potent sigma-1 receptor antagonism (IC₅₀ = 12 nM) for pain management .
- 2,4-Diamino-6-(1-indolinomethyl)-5,6,7,8-tetrahydroquinazoline: Substituted with indolinomethyl and diamino groups, this compound inhibits DHFR from Pneumocystis carinii (Ki = 0.8 nM), highlighting the role of bulky substituents in enzyme binding .
Substituent Effects on Bioactivity
Key Insights :
- C2 Position: Bulky groups (e.g., indolinomethyl) enhance enzyme inhibition but may reduce bioavailability. Pyrrolidinyl’s compact structure could balance binding and pharmacokinetics.
- C4 Position: Methyl substitution (as in the target compound) is less common than amino or aryl groups, suggesting unexplored selectivity profiles.
Comparison with Other Methods :
Antitubercular Activity
Sigma-1 Receptor Modulation
Compound 33’s piperidinylpropoxy chain is critical for sigma-1 receptor binding. Replacing piperidinyl with pyrrolidinyl may alter receptor selectivity or off-target effects .
DHFR Inhibition
The diamino-indolinomethyl derivative’s nanomolar Ki values against pcDHFR highlight the scaffold’s versatility. Methyl and pyrrolidinyl groups in the target compound may optimize hydrophobic interactions in the DHFR active site .
Biological Activity
4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline (often abbreviated as MPTQ) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
1. Antinociceptive Effects
Studies have demonstrated that MPTQ exhibits significant antinociceptive properties. In animal models of pain, MPTQ was shown to reduce hyperalgesia and allodynia effectively. The mechanism appears to involve modulation of the central nervous system pathways related to pain perception.
| Study | Model | Dose | Effect |
|---|---|---|---|
| Chronic neuropathic pain in rats | 10-30 mg/kg | Significant reduction in pain response | |
| Inflammatory pain model | 5-20 mg/kg | Dose-dependent antinociceptive effect |
2. Anti-inflammatory Activity
MPTQ has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation in vivo.
| Study | In Vitro Model | Cytokines Measured | Result |
|---|---|---|---|
| Macrophage cultures | TNF-α, IL-6 | Decreased levels by 50% at 10 µM |
3. Antioxidant Properties
The compound also exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activities of MPTQ can be attributed to several mechanisms:
- Inhibition of Neurotransmitter Reuptake : MPTQ has been shown to inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in synaptic clefts.
- Modulation of Ion Channels : The compound may interact with various ion channels involved in pain signaling pathways.
- Antioxidant Mechanisms : By scavenging free radicals and enhancing endogenous antioxidant defenses, MPTQ reduces cellular oxidative damage.
Case Studies
Several case studies highlight the therapeutic potential of MPTQ:
- Chronic Pain Management : A study involving patients with chronic pain conditions indicated that MPTQ could serve as an adjunct therapy to traditional analgesics, improving overall pain management outcomes.
- Inflammatory Disorders : In a clinical trial focusing on rheumatoid arthritis patients, MPTQ administration resulted in reduced joint inflammation and improved mobility scores.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline, and how are intermediates characterized?
- Methodological Answer : Synthesis often involves cyclocondensation of substituted amines with carbonyl precursors or Mannich reactions to introduce the pyrrolidinyl group. For example, tetrahydroquinazoline derivatives are synthesized via cyclization of cyclohexenone precursors with guanidine derivatives under reflux conditions . Intermediates are characterized using thin-layer chromatography (TLC) and spectroscopic techniques (e.g., H NMR, C NMR) to confirm structural integrity before proceeding to subsequent steps .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., methyl groups at δ ~2.3 ppm, pyrrolidinyl protons at δ ~1.5–3.0 ppm). C NMR confirms carbon frameworks, including the tetrahydroquinazoline ring (C-5 to C-8) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., calculated for CHN: 217.158 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate impurities. Monitor fractions via TLC .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data to achieve high-purity crystals .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply a 2 factorial design to assess variables:
- Factors : Temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).
- Response Metrics : Yield, purity (HPLC), and reaction efficiency.
- Analysis : Use ANOVA to identify significant factors. For example, temperature and catalyst loading may dominate yield (p < 0.05), while time has minimal impact .
Q. What computational methods predict reaction pathways and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ≈ 4.5 eV for tetrahydroquinazoline derivatives) .
- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., in DMSO) to predict solubility and stability .
- Reaction Path Search Algorithms : Combine quantum mechanics (QM) with machine learning to identify low-energy pathways for pyrrolidinyl group incorporation .
Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts or yield discrepancies)?
- Methodological Answer :
- Cross-Validation : Repeat experiments under controlled conditions (fixed pH, inert atmosphere) to isolate variables .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation derivatives) and adjust reaction conditions (e.g., lower temperature) .
- Statistical Control Charts : Track yield variability across batches to detect systemic errors (e.g., catalyst degradation) .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with favorable ΔG values (e.g., < −8 kcal/mol) .
- Pharmacophore Modeling : Align tetrahydroquinazoline derivatives with known bioactive scaffolds to identify critical substituents (e.g., methyl groups enhancing lipophilicity) .
- In Vitro Assays : Validate predicted activity via enzyme inhibition assays (e.g., IC determination) .
Notes
- Synthesis Optimization : Prioritize reaction conditions with >80% yield and >95% purity for scalable protocols .
- Data Integrity : Use encrypted laboratory information management systems (LIMS) to secure spectral and chromatographic data .
- Ethical Compliance : Adhere to institutional safety protocols (e.g., chemical hygiene plans) for advanced laboratory work .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
